2-(3-Ethoxyazetidin-1-yl)acetonitrile
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Overview
Description
2-(3-Ethoxyazetidin-1-yl)acetonitrile is a chemical compound with the molecular formula C7H12N2O. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyazetidin-1-yl)acetonitrile can be achieved through several methods. One common approach involves the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis. This method is characterized by double C-H activation and is known for its operational simplicity, cost-effectiveness, and broad substrate scope .
Industrial Production Methods
For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes a green oxidation reaction in a microchannel reactor to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyazetidin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like FeCl2 and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitrile oxides, while reduction reactions may produce primary amines .
Scientific Research Applications
2-(3-Ethoxyazetidin-1-yl)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(3-Ethoxyazetidin-1-yl)acetonitrile include:
- 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile
- 2-(3-Azetidinyl)acetonitrile
- 2-(1-(Methylsulfonyl)azetidin-3-ylidene)acetonitrile
Uniqueness
What sets this compound apart from these similar compounds is its unique ethoxy group, which can influence its reactivity and interactions with other molecules. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(3-ethoxyazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H12N2O/c1-2-10-7-5-9(6-7)4-3-8/h7H,2,4-6H2,1H3 |
InChI Key |
MFZXBOLSASENQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CN(C1)CC#N |
Origin of Product |
United States |
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